molecular formula C19H31N3O B14798439 2-Amino-1-[4-[[benzyl(methyl)amino]methyl]piperidin-1-yl]-3-methylbutan-1-one

2-Amino-1-[4-[[benzyl(methyl)amino]methyl]piperidin-1-yl]-3-methylbutan-1-one

Cat. No.: B14798439
M. Wt: 317.5 g/mol
InChI Key: RESVSODOKCKBHL-UHFFFAOYSA-N
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Description

(S)-2-Amino-1-(4-((benzyl(methyl)amino)methyl)piperidin-1-yl)-3-methylbutan-1-one is a complex organic compound that features a piperidine ring, a benzyl group, and an amino group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-1-(4-((benzyl(methyl)amino)methyl)piperidin-1-yl)-3-methylbutan-1-one typically involves multiple steps, including the formation of the piperidine ring, the introduction of the benzyl group, and the incorporation of the amino group. Common synthetic routes may involve:

    Formation of Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Benzyl Group: Benzylation reactions using benzyl halides in the presence of a base.

    Incorporation of Amino Group: Amination reactions using amines or ammonia under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-1-(4-((benzyl(methyl)amino)methyl)piperidin-1-yl)-3-methylbutan-1-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The benzyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halides or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield amines or other reduced forms.

Scientific Research Applications

(S)-2-Amino-1-(4-((benzyl(methyl)amino)methyl)piperidin-1-yl)-3-methylbutan-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of (S)-2-Amino-1-(4-((benzyl(methyl)amino)methyl)piperidin-1-yl)-3-methylbutan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds with similar piperidine rings, such as piperine and donepezil.

    Benzyl Amines: Compounds with similar benzyl and amino groups.

Uniqueness

(S)-2-Amino-1-(4-((benzyl(methyl)amino)methyl)piperidin-1-yl)-3-methylbutan-1-one is unique due to its specific combination of functional groups and stereochemistry, which may confer distinct pharmacological properties compared to other similar compounds.

Properties

Molecular Formula

C19H31N3O

Molecular Weight

317.5 g/mol

IUPAC Name

2-amino-1-[4-[[benzyl(methyl)amino]methyl]piperidin-1-yl]-3-methylbutan-1-one

InChI

InChI=1S/C19H31N3O/c1-15(2)18(20)19(23)22-11-9-17(10-12-22)14-21(3)13-16-7-5-4-6-8-16/h4-8,15,17-18H,9-14,20H2,1-3H3

InChI Key

RESVSODOKCKBHL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)N1CCC(CC1)CN(C)CC2=CC=CC=C2)N

Origin of Product

United States

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